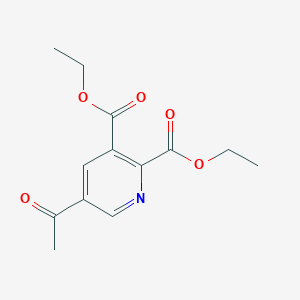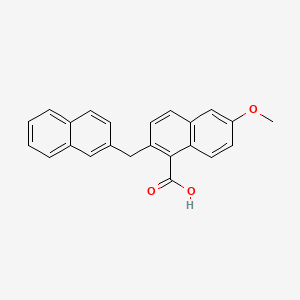
6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is an organic compound with a complex structure that includes two naphthalene rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of 6-methoxy-2-naphthaleneboronic acid with a suitable aryl halide under palladium catalysis . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Used in similar synthetic applications and undergoes similar reactions.
6-Methoxy-2-naphthoic acid: Another related compound with similar structural features and applications.
Uniqueness
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner. Its dual naphthalene rings provide a rigid framework that can be functionalized for various applications.
Propriétés
Numéro CAS |
114326-27-1 |
|---|---|
Formule moléculaire |
C23H18O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H18O3/c1-26-20-10-11-21-18(14-20)8-9-19(22(21)23(24)25)13-15-6-7-16-4-2-3-5-17(16)12-15/h2-12,14H,13H2,1H3,(H,24,25) |
Clé InChI |
VROYZCXQSBSKET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)CC3=CC4=CC=CC=C4C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


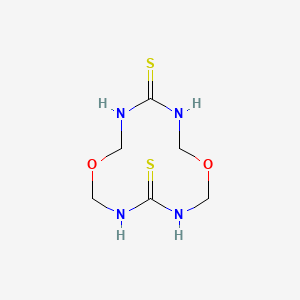

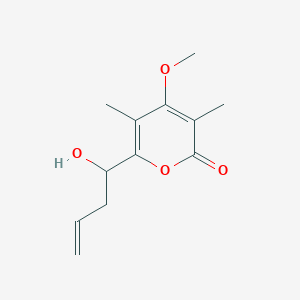



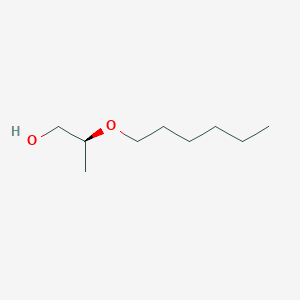
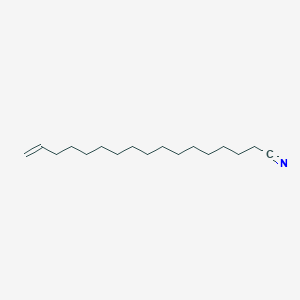

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

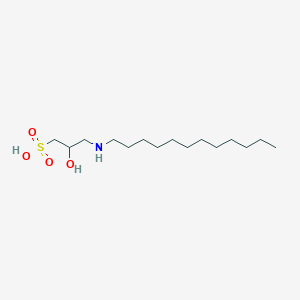
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
